molecular formula C30H21N B1609756 9H-Carbazole, 3,6,9-triphenyl- CAS No. 215502-76-4

9H-Carbazole, 3,6,9-triphenyl-

Cat. No.: B1609756
CAS No.: 215502-76-4
M. Wt: 395.5 g/mol
InChI Key: NDXWYFQBRDBHKW-UHFFFAOYSA-N
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Description

9H-Carbazole, 3,6,9-triphenyl- is an organic compound with the molecular formula C30H21N. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of three phenyl groups attached to the carbazole core at positions 3, 6, and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 3,6,9-triphenyl- typically involves the functionalization of the carbazole core at the 3, 6, and 9 positions. One common method is the Suzuki coupling reaction, which involves the reaction of 9H-carbazole with aryl halides in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C.

Industrial Production Methods

In an industrial setting, the production of 9H-Carbazole, 3,6,9-triphenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole, 3,6,9-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-3,6,9-trione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

9H-Carbazole, 3,6,9-triphenyl- has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,6,9-triphenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . In optoelectronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazole, 3,6,9-triphenyl- is unique due to the specific positioning of the phenyl groups, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

IUPAC Name

3,6,9-triphenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXWYFQBRDBHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454476
Record name 9H-Carbazole, 3,6,9-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215502-76-4
Record name 9H-Carbazole, 3,6,9-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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